molecular formula C9H8BrN3O2 B1421478 Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-42-6

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1421478
CAS No.: 1005209-42-6
M. Wt: 270.08 g/mol
InChI Key: UCXUKJGNOMCPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with a wide range of terminal alkynes. This reaction proceeds smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . The subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position is achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.

    Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.

Major Products Formed

The major products formed from these reactions include various disubstituted pyrazolo[1,5-A]pyrimidine derivatives with alkynyl, aryl, or arylamine groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, derivatives of this compound have been shown to inhibit the CDK2 enzyme, which plays a crucial role in cell cycle regulation . The inhibition of such enzymes can lead to potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate is compared with other pyrazolo[1,5-A]pyrimidine derivatives, such as:

These compounds share similar structural motifs but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUKJGNOMCPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678365
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-42-6
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.